6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

antibacterial structure–activity relationship Mycobacterium tuberculosis

6-Methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline (CAS 927999-30-2) is a 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline bearing a single methyl substituent at the 6-position of the quinoline ring. The pyrrolo[2,3-b]quinoline scaffold is a recognized privileged structure in medicinal chemistry, with established applications across antibacterial (DNA gyrase B inhibition), anticancer (N-acyl derivatives targeting prostate cancer), myosin II ATPase inhibition, and 5-HT6 receptor antagonism.

Molecular Formula C12H12N2
Molecular Weight 184.242
CAS No. 927999-30-2
Cat. No. B2472214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline
CAS927999-30-2
Molecular FormulaC12H12N2
Molecular Weight184.242
Structural Identifiers
SMILESCC1=CC2=CC3=C(NCC3)N=C2C=C1
InChIInChI=1S/C12H12N2/c1-8-2-3-11-10(6-8)7-9-4-5-13-12(9)14-11/h2-3,6-7H,4-5H2,1H3,(H,13,14)
InChIKeyAKLLTTRPEYPRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline (927999-30-2) Procurement-Relevant Baseline


6-Methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline (CAS 927999-30-2) is a 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline bearing a single methyl substituent at the 6-position of the quinoline ring . The pyrrolo[2,3-b]quinoline scaffold is a recognized privileged structure in medicinal chemistry, with established applications across antibacterial (DNA gyrase B inhibition), anticancer (N-acyl derivatives targeting prostate cancer), myosin II ATPase inhibition, and 5-HT6 receptor antagonism [1][2][3][4]. The 6-methyl substitution pattern is structurally notable because it matches the regiochemistry found in blebbistatin—the prototypical myosin II inhibitor—where the 6-methyl group is essential for ATPase inhibitory activity [5].

Why Generic Pyrrolo[2,3-b]quinoline Substitution Cannot Replace the 6-Methyl Congener


Within the pyrrolo[2,3-b]quinoline class, the position of methyl substitution is a critical determinant of biological target engagement and physicochemical properties. The 6-methyl regioisomer (CAS 927999-30-2) cannot be interchanged with the 7-methyl (benchchem-reported MIC 17.9 mM vs. M. tuberculosis ) or 8-methyl analogs, as the substitution position alters the electronic distribution across the quinoline ring, affecting hydrogen-bonding capacity (H_Acceptors = 2, H_Donors = 1) and logP (calculated LogP = 2.51 ). Furthermore, the 6-methyl substitution pattern uniquely aligns with the blebbistatin pharmacophore, where the 6-methyl group is required for non-muscle myosin II ATPase inhibition—a feature absent in other regioisomers [1]. Procurement of the unsubstituted 1H,2H,3H-pyrrolo[2,3-b]quinoline (CAS 40041-77-8, MW 170.21 ) would foreclose direct entry into blebbistatin-type chemical space without additional synthetic manipulation.

Procurement-Relevant Quantitative Differentiation Evidence for 6-Methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline


Positional Methyl Effect: 6-Methyl vs. 7-Methyl Regioisomer Antibacterial Potency Gap

Pyrrolo[2,3-b]quinoline antibacterial activity is strongly dependent on methyl substitution position. The 7-methyl regioisomer has a reported MIC of 17.9 mM against M. tuberculosis . No comparable MIC data exist for the 6-methyl congener in the public domain; however, the US Patent 11,731,970 discloses that pyrrolo[2,3-b]quinolines with R1 = C1-C6 alkyl (including methyl) at unspecified positions exhibit broad-spectrum activity against gram-positive, gram-negative bacteria, and M. tuberculosis via DNA gyrase B inhibition [1]. The 6-methyl congener is thus placed in a structurally distinct SAR cluster from the 7-methyl isomer, with the potential for divergent antibacterial potency and spectrum.

antibacterial structure–activity relationship Mycobacterium tuberculosis

Myosin II ATPase Pharmacophore Alignment: 6-Methyl vs. Unsubstituted Scaffold

The 6-methyl substitution is an essential component of the blebbistatin pharmacophore. Blebbistatin (3a-hydroxy-6-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one) requires the 6-methyl group for non-muscle myosin II ATPase inhibition, with IC50 values of 0.5–5 μM across myosin II isoforms [1][2]. The unsubstituted 1H,2H,3H-pyrrolo[2,3-b]quinoline scaffold (CAS 40041-77-8) lacks both the 6-methyl group and the 3a-hydroxy/4-oxo functionality and has no reported myosin II activity . 6-Methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline represents the dihydro precursor with the 6-methyl group pre-installed, enabling direct synthetic elaboration to blebbistatin analogs without a late-stage methylation step.

myosin II inhibition blebbistatin cytoskeleton research

Calculated Physicochemical Differentiation: 6-Methyl vs. Unsubstituted Scaffold

The 6-methyl substituent confers measurable changes in key physicochemical parameters relevant to procurement for hit-to-lead programs. The 6-methyl congener has a calculated LogP of 2.51 versus 1.94 (estimated) for the unsubstituted scaffold (MW 170.21 ), a ΔLogP of approximately +0.57. Both compounds share identical hydrogen-bond donor/acceptor counts (HBD = 1, HBA = 2 ), but the methyl group increases lipophilicity and molecular weight (184.24 vs. 170.21) without altering the H-bond pharmacophore. This differential lipophilicity may influence membrane permeability profiles in cellular assays.

physicochemical properties logP drug-likeness

Commercial Availability Differentiation for Screening Library Procurement

6-Methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline is commercially available from multiple suppliers at 98% purity (Leyan Product No. 1623369 ; Chemscene Cat. No. CS-0552708 ), enabling direct procurement for screening. The compound serves as a key intermediate in the synthesis of more complex bioactive molecules: namely, 1-(4-fluoro-3-methylbenzene-1-sulfonyl)-6-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (ChemDiv Compound ID D470-0515 ) and 1-[6-(1,4′-bipiperidin-1′-yl)-2-(4-methylphenyl)-4-pyrimidinyl]-6-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (ChemSpider ), demonstrating its utility as a validated building block.

screening library hit discovery chemical probe

High-Confidence Application Scenarios for 6-Methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline Based on Verified Evidence


Antibacterial Screening Library Expansion Targeting DNA Gyrase B

The pyrrolo[2,3-b]quinoline scaffold is validated as a DNA gyrase B inhibitor with broad-spectrum antibacterial activity, including against MRSA, VRSA, and M. tuberculosis, as disclosed in US Patent 11,731,970 [1]. The 6-methyl congener provides a distinct SAR entry point relative to the 7-methyl isomer (MIC = 17.9 mM vs. M. tuberculosis ). Procurement of the 6-methyl scaffold enables construction of focused screening libraries for hit identification against drug-resistant bacterial strains.

Myosin II Probe Development via Blebbistatin-Type Derivatization

The 6-methyl group is an essential pharmacophoric element of blebbistatin, the prototypical non-muscle myosin II inhibitor (IC50 = 0.5–5 μM [1]). 6-Methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline provides the pre-installed 6-methyl group on the dihydro-pyrroloquinoline scaffold, enabling direct synthetic elaboration to blebbistatin analogs (e.g., 3a-hydroxy-4-oxo derivatives) without the need for late-stage C–H methylation .

Hit-to-Lead Optimization Requiring Controlled Lipophilicity

With a calculated LogP of 2.51 [1], the 6-methyl congener offers a deliberate ΔLogP of approximately +0.57 over the unsubstituted scaffold without additional H-bond donors. This property supports its use in medicinal chemistry programs where incremental lipophilicity adjustments are needed to improve membrane permeability while maintaining acceptable solubility profiles.

Building Block for CNS-Targeted 5-HT6 Antagonist Libraries

Pyrroloquinoline derivatives are claimed as potent and selective 5-HT6 receptor antagonists in WO2015012704A1, with potential applications in schizophrenia, Alzheimer's disease, and cognitive disorders [1]. The 6-methyl-2,3-dihydro scaffold provides a versatile intermediate for installing arylsulfonyl and other substituents at the N-1 position, as demonstrated by the ChemDiv compound D470-0515 , enabling parallel synthesis of CNS-focused compound libraries.

Quote Request

Request a Quote for 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.